molecular formula C5H10N2O2 B564162 1,4-Dioxa-2,7-diazaspiro[4.4]nonane CAS No. 100454-81-7

1,4-Dioxa-2,7-diazaspiro[4.4]nonane

Cat. No.: B564162
CAS No.: 100454-81-7
M. Wt: 130.147
InChI Key: MAVAASSAIORSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-2,7-diazaspiro[4.4]nonane is a spirocyclic compound featuring a central spiro[4.4]nonane core with two oxygen atoms at positions 1 and 4 and two nitrogen atoms at positions 2 and 7. Spirocyclic frameworks are valued in drug discovery for their three-dimensional rigidity, which enhances target selectivity and metabolic stability .

Properties

IUPAC Name

1,4-dioxa-2,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-2-6-3-5(1)8-4-7-9-5/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVAASSAIORSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12OCNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80666986
Record name 1,4-Dioxa-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100454-81-7
Record name 1,4-Dioxa-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80666986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Dihydric Spirodilactam and Epihalohydrin

A widely documented industrial synthesis of 1,4-dioxa-2,7-diazaspiro[4.4]nonane involves the reaction of dihydric spirodilactam with epihalohydrins, such as epichlorohydrin . The process exploits the nucleophilic reactivity of the lactam nitrogen atoms, which attack the electrophilic carbons of the epoxide ring, leading to ring opening and subsequent cyclization.

Mechanistic Insights :

  • Epoxide Ring Opening : The nitrogen atoms in the spirodilactam initiate nucleophilic attack on the epihalohydrin, forming intermediate alkoxide species.

  • Cyclization : Intramolecular etherification occurs, facilitated by the spatial proximity of the oxygen atoms, resulting in the formation of the 1,4-dioxa ring.

  • Halide Elimination : The chloride ion (from epichlorohydrin) is eliminated, completing the spirocyclic structure.

Optimized Conditions :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

  • Temperature : 80–100°C under reflux.

  • Catalyst : Base catalysts (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction forward .

Industrial Scalability :
Continuous flow reactors are employed to optimize heat transfer and mixing, achieving >85% yield with high purity (≥98%) . This method is favored for its reproducibility and suitability for large-scale production.

ParameterValue/DetailSource
ReactantsDihydric spirodilactam, Epichlorohydrin
SolventDMF
Temperature80–100°C
CatalystK₂CO₃
Yield85–90%

Cascade Sigmatropic Rearrangement and Cyclization

A cascade approach adapted from the synthesis of related spiro compounds involves a -sigmatropic rearrangement of N,O-diacyl hydroxylamines . Although originally developed for 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones, this method can be modified to target this compound by altering substituent positions.

Key Steps :

  • Silylketenaminal Formation : Treatment with trimethylsilyl chloride (TMSCl) converts the hydroxylamine into a silylketenaminal intermediate.

  • Rearrangement : A -sigmatropic shift reconfigures the molecular backbone.

  • Cyclization : Intramolecular nucleophilic attack forms the dioxa ring.

  • Spirocyclization : Final ring closure establishes the spiro junction .

Reaction Conditions :

  • Reagents : TMSCl, triethylamine (base).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : Room temperature to 40°C.

Azide-Mediated Cyclization

A third pathway, inferred from derivative syntheses , employs azide chemistry to construct the spiro framework. While direct reports for this compound are limited, analogous protocols involve:

  • Isocyanate Formation : A carboxylic acid precursor reacts with diphenylphosphoryl azide (DPPA) and triethylamine to generate an isocyanate intermediate.

  • Cyclization : The isocyanate undergoes intramolecular reaction with a diamine moiety, forming the diazaspiro core .

Challenges :

  • Side Reactions : Competing urea or biuret formation may reduce yields.

  • Purification : Chromatographic separation is often required to isolate the spiro product.

Diamine-Ketone Cyclocondensation

Molecular modeling studies of 2,7-diazaspiro[4.4]nonane derivatives suggest that cyclocondensation of diamines with ketones could be a viable route. For example:

  • Diamine Activation : A diamine reacts with a diketone (e.g., 1,4-cyclohexanedione) under acidic or basic conditions.

  • Spirocyclization : Dehydration and ring closure yield the spiro structure.

This method remains hypothetical for the target compound but is supported by its success in analogous systems .

Industrial Production and Optimization

The dihydric spirodilactam-epihalohydrin method dominates industrial production due to its scalability. Key optimizations include:

  • Continuous Flow Reactors : Enhance heat dissipation and mixing, reducing side reactions.

  • Catalyst Recycling : Base catalysts are recovered via filtration, lowering costs.

  • Purity Control : Crystallization from ethanol/water mixtures achieves ≥99% purity.

Comparative Analysis of Methods

MethodYieldScalabilityComplexityKey Advantage
Dihydric Spirodilactam85–90%HighModerateIndustrial feasibility
Sigmatropic RearrangementN/AModerateHighStructural versatility
Azide-Mediated50–60%LowHighFunctional group tolerance
Diamine-KetoneN/ATheoreticalModerateHypothetical simplicity

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxa-2,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Osteoporosis Treatment

Recent studies have highlighted the potential of 1,4-dioxa-2,7-diazaspiro[4.4]nonane derivatives in treating osteoporosis by targeting osteoclast activity. A notable study demonstrated that specific derivatives could inhibit both mouse and human osteoclast activities without adversely affecting bone formation. For instance, the compound E197 was shown to prevent pathological bone loss in ovariectomized mice, a model for postmenopausal osteoporosis. This compound operates by targeting the guanine nucleotide exchange activity of DOCK5, which is crucial for osteoclast function .

2. Sigma Receptor Ligands

The 2,7-diazaspiro[4.4]nonane moiety has been utilized to develop ligands for sigma receptors, which are implicated in various neuropsychiatric disorders. A recent discovery identified ligands with high binding affinity to sigma receptors, suggesting therapeutic potential for conditions such as depression and anxiety . The structural features of these compounds enhance their interaction with sigma receptors, making them promising candidates for further development.

Materials Science Applications

1. Polymer Precursor

This compound serves as a precursor for novel polymeric materials. These polymers exhibit unique properties due to the incorporation of the spirodilactam structure within their chains. The compounds derived from this structure have shown improved thermal and hydrolytic stability compared to traditional polymers . This characteristic makes them suitable for applications in environments where chemical resistance is critical.

PropertyTraditional PolymersPolymers with this compound
Thermal StabilityModerateHigh
Hydrolytic StabilityLowImproved
Application SuitabilityGeneral useSpecialized environments (e.g., biomedical)

Case Studies

Case Study 1: Osteoporosis Research

In a preclinical study involving ovariectomized mice, treatment with compound E197 resulted in significant preservation of bone density compared to control groups treated with standard bisphosphonates. The results indicated that E197 effectively inhibited osteoclast activity while maintaining osteoblast function, suggesting its potential as a new class of anti-osteoporotic drugs .

Case Study 2: Sigma Receptor Ligand Development

Research into sigma receptor ligands has led to the identification of several compounds based on the 2,7-diazaspiro[4.4]nonane framework that exhibited high selectivity and potency in binding assays. These compounds were tested in vitro and showed promising results in reducing symptoms associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1,4-Dioxa-2,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key spirocyclic analogs, highlighting heteroatom arrangements, substituents, and applications:

Compound Name Heteroatoms/Substituents Biological Activity/Application Key Findings/Data Source (Evidence)
2,7-Diazaspiro[4.4]nonane derivatives N at 2,7; variable substituents Sigma receptor ligands (S1R/S2R) - AD267: Ki = 1.8 nM (S1R), 87% yield in synthesis. High selectivity over S2R .
1,4-Dioxa-6,8-diazaspiro[4.4]nonane O at 1,4; N at 6,8 Industrial use - CAS 260053-40-3. No pharmacological data reported; used in chemical synthesis .
1,4-Dioxa-7-thiaspiro[4.4]nonane O at 1,4; S at 7 Research reagent - CAS 176-35-2. Solubility: 6.84 mg/mL (10 mM in DMSO). Used in material science .
2-Oxa-7-azaspiro[3.5]nonane O at 2; N at 7 Synthetic intermediate - Synthesized as oxalate salt. Precursor for alkaloid synthesis .
2,7-Diazaspiro[3.5]nonane derivatives N at 2,7; phenethyl substituents Antimycobacterial agents - Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane inhibit DprE1 .

Key Differences and Implications

  • Heteroatom Positioning: 1,4-Dioxa-2,7-diazaspiro[4.4]nonane vs. Sulfur Substitution (1,4-Dioxa-7-thiaspiro[4.4]nonane): Sulfur’s larger atomic size and lower electronegativity may alter electronic properties and binding kinetics relative to nitrogen/oxygen analogs .
  • Pharmacological Activity: 2,7-Diazaspiro[4.4]nonane derivatives (e.g., AD267) exhibit nanomolar affinity for sigma receptors, attributed to nitrogen substituents enabling hydrogen bonding and hydrophobic interactions . The dioxa variant’s oxygen atoms could modulate receptor selectivity or metabolic stability.
  • Synthetic Accessibility: Spirocyclic compounds like 2-oxa-7-azaspiro[3.5]nonane are synthesized via cyclization reactions, while asymmetric catalysis (e.g., chiral phosphoric acids) enables enantioselective formation of diazaspiro frameworks .

Biological Activity

1,4-Dioxa-2,7-diazaspiro[4.4]nonane is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and bone health. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that derivatives of this compound can inhibit osteoclast activity, which is crucial for bone resorption. This inhibition presents a potential therapeutic avenue for treating osteoporosis without adversely affecting bone formation . Additionally, compounds related to this structure have shown promise as covalent inhibitors targeting mutant RAS proteins, specifically KRAS G12C, which plays a significant role in various cancers .

Biological Activities

The compound exhibits several key biological activities:

  • Anticancer Properties : Various derivatives have been identified as potent inhibitors against KRAS G12C mutations, showcasing significant antitumor effects in xenograft models .
  • Osteoclast Inhibition : Certain derivatives prevent pathological bone loss by inhibiting mouse and human osteoclast activities without affecting osteoblast function. This selectivity is crucial for maintaining overall bone health during treatment .
  • Sigma Receptor Binding : The 2,7-diazaspiro[4.4]nonane moiety has been associated with high affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound and its derivatives:

  • Inhibition of Osteoclast Activity : A study demonstrated that the compound E197 (a derivative) significantly reduced osteoclast-mediated bone resorption in ovariectomized mice models. The treatment resulted in higher bone volume per tissue volume compared to control groups .
    Treatment GroupBone Volume/Tissue Volume (BV/TV)Serum CTX-I Levels
    E197 (b.i.d.)IncreasedReduced
    ControlDecreasedElevated
  • Antitumor Activity : In a study involving NCI-H1373 xenograft mouse models, a derivative compound showed dose-dependent antitumor effects upon subcutaneous administration. This highlights the potential of these compounds in targeted cancer therapies .
  • Sigma Receptor Ligands : Compounds derived from the diazaspiro framework have been evaluated for their binding affinity to sigma receptors, demonstrating promising pharmacological profiles that could be harnessed for treating central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dioxa-2,7-diazaspiro[4.4]nonane, and how can purity be maximized?

  • Methodological Answer : Synthesis often involves spirocyclic precursor reactions, such as cyclization of diamines with dioxane-forming reagents. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro derivatives) are synthesized via acid-catalyzed cyclization or base-mediated ring closure. Purification typically employs crystallization or chromatography (e.g., silica gel) to isolate stereoisomers . Optimization requires monitoring reaction kinetics and intermediates via NMR or LC-MS.

Q. How can X-ray crystallography using SHELX programs resolve the stereochemical configuration of this compound?

  • Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data collection: High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
  • Hydrogen atom placement: Use SHELXH to model H atoms via difference Fourier maps.
  • Validation: Check R-factors (<5%) and Flack parameter for enantiomer correctness .

Q. What in vitro assays are suitable for initial screening of biological activity in this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence polarization for protein-protein interaction inhibition) or receptor-binding studies (e.g., radioligand displacement for sigma receptors). IC50 values can be determined via dose-response curves with triplicate replicates to ensure statistical validity. Reference analogous spiro compounds showing nM-range activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s affinity for sigma receptors?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Synthesize derivatives with varied substituents (e.g., methyl, benzyl) on the spiro framework.
  • Compare binding affinities (Ki) via competitive binding assays. For example, 2,7-diazaspiro derivatives show enhanced potency with hydrophobic groups at C7 .
  • Use molecular docking (e.g., AutoDock Vina) to map interactions with S1R/S2R binding pockets .

Q. How can computational modeling predict metabolic stability and toxicity of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., dioxane ring oxidation).
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity, referencing EPA’s framework for dioxane-related compounds to identify data gaps (e.g., genotoxicity assays) .

Q. How to resolve contradictions between in vitro efficacy and in vivo toxicity data?

  • Methodological Answer :

  • Dose-Response Analysis : Compare therapeutic index (LD50/ED50) across species.
  • Metabolite Identification : Use LC-HRMS to detect toxic metabolites (e.g., dioxane ring cleavage products).
  • Species-Specific Toxicity : Cross-reference EPA’s 1,4-dioxane assessments for mechanistic insights .

Q. What role does stereochemistry play in the compound’s interaction with Menin-MLL fusion proteins?

  • Methodological Answer :

  • Enantiomer Synthesis : Use chiral catalysts (e.g., BINAP-Ru) to prepare (R)- and (S)-isomers.
  • Biological Testing : SPR (surface plasmon resonance) measures binding kinetics. For example, (R)-isomers of analogous diazaspiro compounds show 2-fold higher affinity due to steric complementarity .

Q. What strategies improve the compound’s bioavailability for CNS-targeted applications?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to enhance BBB penetration (logP <3).
  • Prodrug Design : Mask amines with tert-butyloxycarbonyl (Boc) groups, as seen in spirocyclic prodrugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.